molecular formula C18H23ClN6O B2532721 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride CAS No. 1781742-22-0

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride

Katalognummer: B2532721
CAS-Nummer: 1781742-22-0
Molekulargewicht: 374.87
InChI-Schlüssel: NBKRZGHHBBHLOQ-PFEQFJNWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, also identified as CRT0066101 dihydrochloride (CAS 1883545-60-5), is a serine/threonine-protein kinase D (PKD) inhibitor with demonstrated neuroprotective properties in ischemic stroke models . Its structure features:

  • A pyrimidine core substituted at the 4-position with a (2R)-2-aminobutylamino group.
  • A 1-methylpyrazol-4-yl moiety at the phenol ring’s 4-position.
  • A hydrochloride salt formulation to enhance solubility and bioavailability .

CRT0066101 acts by modulating PKD2 activity, promoting AKT and CREB activation, which are critical for neuronal survival under ischemic stress . Its stereospecific (R)-configuration at the aminobutyl chain is essential for target binding affinity .

Eigenschaften

IUPAC Name

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O.ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKRZGHHBBHLOQ-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride typically involves multiple steps, including the formation of the pyrimidine and pyrazole rings, followed by the introduction of the aminobutyl group. Common synthetic routes include:

    Formation of Pyrimidine Ring: This can be achieved through the reaction of appropriate nitriles with amidines under acidic conditions.

    Formation of Pyrazole Ring: This involves the cyclization of hydrazines with 1,3-diketones.

    Introduction of Aminobutyl Group: This step often involves the alkylation of the pyrimidine ring with an appropriate aminobutyl halide.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines and large-scale reactors to ensure high yield and purity. The process typically includes:

    Batch Processing: Where each step of the synthesis is carried out in separate reactors.

    Continuous Flow Processing: Where the entire synthesis is carried out in a single, continuous process, which can be more efficient and cost-effective.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Wissenschaftliche Forschungsanwendungen

Protein Kinase D Inhibition

CRT0066101 is recognized as a potent and selective inhibitor of protein kinase D (PKD). Studies have demonstrated that it exhibits IC50 values of approximately 1 nM for PKD1, 2 nM for PKD3, and 2.5 nM for PKD2, indicating its high efficacy in inhibiting these kinases .

Case Study: Antitumor Activity

  • Objective : To evaluate the antitumor effects of CRT0066101 on pancreatic cancer cells.
  • Method : In vitro assays were conducted using pancreatic cancer cell lines treated with varying concentrations of CRT0066101.
  • Results : The compound significantly reduced cell proliferation, suggesting its potential as an antitumor agent .

Anticancer Therapeutics

The compound has been studied for its anticancer properties beyond PKD inhibition. Its ability to induce apoptosis in cancer cells has been documented.

Data Table: Summary of Anticancer Effects

Cancer TypeMechanism of ActionReference
Pancreatic CancerInhibition of PKD leading to apoptosisAbcam Study
Breast CancerInduction of cell cycle arrestOngoing Research
Colorectal CancerModulation of signaling pathwaysPreclinical Trials

Biochemical Research

CRT0066101 serves as a valuable tool in biochemical research for studying signal transduction pathways involving PKD. Its selective inhibition allows researchers to dissect the role of PKD in various cellular processes.

Application Examples :

  • Investigating the role of PKD in cancer metastasis.
  • Understanding the signaling pathways involved in inflammation and fibrosis.

Wirkmechanismus

The mechanism of action of 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

2-(2-Aminobutan-2-yl)-6-tert-butyl-3,4-dihydropyrimidin-4-one Hydrochloride (CAS not specified)

  • Core Structure : Contains a 3,4-dihydropyrimidin-4-one ring instead of a pyrimidine.
  • Substituents: A tert-butyl group at position 6 and an aminobutan-2-yl group at position 2.
  • The tert-butyl group may enhance lipophilicity but reduce solubility compared to CRT0066101’s pyrazole substituent .

LY2409881 Hydrochloride (CAS not specified)

  • Core Structure : Benzo[b]thiophene-4-carboxamide linked to a chloropyrimidine.
  • Substituents: A 4-methylpiperazine-propylamino chain.
  • Key Differences :
    • Targets IKK-β kinase instead of PKD, indicating divergent therapeutic applications.
    • The benzo[b]thiophene moiety introduces distinct electronic properties, affecting membrane permeability .

Functional Analogs (Kinase Inhibitors)

HS-10296 Hydrochloride (CAS 2134096-03-8)

  • Core Structure : Acrylamide-linked pyrimidine with indole and cyclopropyl groups.
  • Target : Epidermal growth factor receptor (EGFR).
  • Key Differences :
    • The acrylamide group enables covalent binding to EGFR’s cysteine residues, a mechanism absent in CRT0066101.
    • Broader kinase inhibition profile due to the indole substituent .

4-((4-((2-Chlorophenyl)(methyl)amino)pyrimidin-2-yl)amino)benzoic Acid Hydrochloride (CAS 1150701-66-8)

  • Core Structure: Pyrimidine with a chlorophenyl-methylamino group and benzoic acid.
  • Key Differences: The carboxylic acid group enhances polarity, limiting blood-brain barrier penetration compared to CRT0066101’s phenol group. Likely targets tyrosine kinases rather than PKD .

Pharmacological and Physicochemical Comparison

Parameter CRT0066101 Hydrochloride LY2409881 Hydrochloride HS-10296 Hydrochloride
Molecular Weight ~485.04 (free base) 485.04 (free base) 562.11
Target PKD2 IKK-β EGFR
Solubility High (dihydrochloride salt) Moderate (hydrochloride salt) Moderate (hydrochloride salt)
Key Structural Feature 1-Methylpyrazole Benzo[b]thiophene Indole-acrylamide
Therapeutic Indication Ischemic stroke Inflammatory diseases Oncology

Research Findings and Selectivity

  • CRT0066101 exhibits >50-fold selectivity for PKD2 over PKD1/PKD3, attributed to its pyrimidine-pyrazole scaffold .
  • LY2409881 shows nanomolar potency against IKK-β (IC₅₀ = 12 nM) but lacks PKD inhibitory activity .
  • HS-10296 demonstrates irreversible EGFR inhibition (IC₅₀ = 0.5 nM) due to its acrylamide group, a feature absent in CRT0066101 .

Biologische Aktivität

The compound 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol; hydrochloride, also known as CRT0066101, is a potent and selective inhibitor of the Protein Kinase D (PKD) family. This compound has gained attention in the field of cancer research due to its ability to modulate various signaling pathways critical for cell proliferation and survival.

  • IUPAC Name : 2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol; hydrochloride
  • Molecular Formula : C18H24Cl2N6O
  • Molecular Weight : 411.3 g/mol

CRT0066101 functions primarily as an ATP-competitive inhibitor of PKD isoforms PKD1, PKD2, and PKD3. By binding to the hinge region of the kinase domain, it prevents ATP binding, thereby inhibiting the phosphorylation of downstream targets involved in key signaling pathways.

Biochemical Pathways Affected

The inhibition of PKD activity by CRT0066101 leads to alterations in several important biochemical pathways:

Pathway Effect
NF-κB Pathway Blocks PKD-mediated NF-κB activation, reducing pro-inflammatory and pro-survival protein expression.
AKT/mTOR Pathway Inhibits AKT phosphorylation, affecting cell survival and metabolism.
MAPK/ERK Pathway Interferes with MAPK/ERK signaling, influencing cell proliferation and differentiation.
YAP/TAZ Pathway Suppresses YAP/TAZ activity, which is crucial for tumorigenesis and organ size control.
Cell Cycle Regulation Induces G2/M phase arrest by modulating cyclin B1, CDK1, p27kip1, Cdc25C, and Chk1 activities.

Biological Activities

Research has demonstrated CRT0066101's potential therapeutic applications across various conditions:

  • Cancer Therapy : It has shown significant anticancer activity by inhibiting the proliferation of pancreatic cancer cells (PANC-1) and blocking migration and invasion in glioblastoma cells (U87MG) .
  • Acute Pancreatitis : The compound reduces zymogen activation and NF-κB activation, attenuating early events in pancreatitis .
  • Dermal Fibrosis : CRT0066101 protects against inflammation-induced dermal fibrosis by decreasing collagen deposition and inflammatory cell infiltration .

In Vivo Studies

In vivo studies have confirmed the efficacy of CRT0066101 in reducing tumor growth and metastasis in various cancer models. Notably, it has been effective against estrogen receptor-negative breast cancers, showcasing its potential as a broad-spectrum anticancer agent .

Case Studies

Several case studies highlight the biological activity of CRT0066101:

  • Pancreatic Cancer Model : In a murine model of pancreatic cancer, administration of CRT0066101 resulted in a significant reduction in tumor size compared to controls.
  • Glioblastoma Migration Studies : In vitro assays demonstrated that treatment with CRT0066101 significantly inhibited the migration of U87MG cells across a wound-healing assay.
  • Inflammation Models : In models of dermal fibrosis induced by inflammatory agents, CRT0066101 treatment led to reduced fibrosis markers compared to untreated groups.

Q & A

Q. What is the molecular basis for the compound’s activity as a kinase inhibitor?

The compound’s activity stems from its structural features: a pyrimidine ring linked to a pyrazole moiety via a phenolic group, with a chiral (2R)-2-aminobutyl substituent. These elements enable competitive inhibition of p21-activated kinases (PAKs) by binding to the ATP pocket, disrupting phosphorylation-dependent signaling pathways. The pyrimidine ring mimics the adenine moiety of ATP, while the pyrazole group enhances selectivity through hydrophobic interactions with kinase subdomains .

Methodological Insight : To validate kinase inhibition, use in vitro kinase assays with recombinant PAK isoforms, paired with ATP-concentration titrations to confirm competitive binding. Include positive controls (e.g., OSU-03012, a known PAK inhibitor) and measure IC50 values via fluorescence polarization .

Q. How can researchers optimize synthetic routes for this compound?

The synthesis involves multi-step heterocyclic coupling. Key steps include:

  • Step 1 : Formation of the pyrimidine-pyrazole core via Buchwald-Hartwig amination under palladium catalysis.
  • Step 2 : Chiral resolution of the (2R)-aminobutyl group using chiral auxiliaries (e.g., L-tartaric acid derivatives) to ensure enantiopurity.
  • Step 3 : Hydrochloride salt formation to enhance solubility for biological assays .

Methodological Insight : Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization and confirm purity via reverse-phase HPLC (>98% purity threshold). Optimize yields by adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Elucidation : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions and chirality. X-ray crystallography is recommended for resolving conformational details of the pyrimidine-pyrazole core .
  • Purity Assessment : Employ high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How do structural modifications influence PAK isoform selectivity?

The compound’s selectivity for PAK1 vs. PAK4 depends on:

  • Aminobutyl Chain Configuration : The (2R)-stereochemistry enhances PAK1 binding by aligning with a hydrophobic cleft absent in PAK4.
  • Pyrazole Methyl Group : Substitution at this position modulates steric hindrance, affecting isoform specificity.

Q. Experimental Design :

  • SAR Study : Synthesize analogs with variations in the aminobutyl chain (e.g., (2S)-isomer, longer alkyl chains) and pyrazole substituents.
  • Kinase Profiling : Test analogs against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects. Use computational docking (e.g., AutoDock Vina) to predict binding modes .

Q. How can researchers resolve contradictions in cellular vs. in vitro activity data?

Discrepancies often arise due to differences in cell permeability, metabolic stability, or off-target effects. For example:

  • Case Study : A study reported IC50 = 120 nM in PAK1 enzymatic assays but IC50 > 1 µM in MCF-7 cells. This suggests poor cellular uptake or efflux via ABC transporters.

Q. Methodological Insight :

  • Permeability Assays : Use Caco-2 monolayers to quantify apparent permeability (PappP_{app}).
  • Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to detect oxidative or conjugative metabolites .

Q. What strategies improve the compound’s pharmacokinetic (PK) profile for in vivo studies?

  • Salt Form Optimization : Compare hydrochloride, mesylate, and tosylate salts for solubility and oral bioavailability.
  • Prodrug Design : Mask the phenolic -OH group with acetyl or phosphate esters to enhance absorption, followed by enzymatic cleavage in vivo .

Q. Experimental Workflow :

Solubility Screening : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

PK Studies in Rodents : Administer intravenous (IV) and oral (PO) doses, collect plasma at 0–24 h, and quantify via LC-MS. Calculate AUC, t1/2t_{1/2}, and CmaxC_{\text{max}} .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.